(2E)-2-(1,3-Benzothiazol-2-YL)-3-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2-propenenitrile
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Overview
Description
(2E)-2-(1,3-Benzothiazol-2-YL)-3-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2-propenenitrile is a complex organic compound that features a benzothiazole ring, a pyrazole ring, and a morpholinylsulfonyl group
Preparation Methods
The synthesis of (2E)-2-(1,3-Benzothiazol-2-YL)-3-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2-propenenitrile typically involves multi-step organic reactions. The preparation methods often include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Synthesis of the Pyrazole Ring: This involves the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the Morpholinylsulfonyl Group: This step typically involves the sulfonylation of a phenyl ring with morpholine and a sulfonyl chloride.
Coupling Reactions: The final step involves coupling the benzothiazole and pyrazole intermediates with the morpholinylsulfonyl phenyl group under suitable conditions, often using a base and a solvent like DMF (dimethylformamide).
Chemical Reactions Analysis
(2E)-2-(1,3-Benzothiazol-2-YL)-3-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2-propenenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing nitro groups to amines.
Addition Reactions: The nitrile group can undergo addition reactions with nucleophiles, forming imines or amides.
Scientific Research Applications
(2E)-2-(1,3-Benzothiazol-2-YL)-3-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2-propenenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-2-(1,3-Benzothiazol-2-YL)-3-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2-propenenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways or interact with receptors to alter cellular signaling.
Comparison with Similar Compounds
Similar compounds to (2E)-2-(1,3-Benzothiazol-2-YL)-3-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2-propenenitrile include:
Benzothiazole Derivatives: Compounds with similar benzothiazole rings but different substituents.
Pyrazole Derivatives: Compounds with pyrazole rings and various functional groups.
Morpholinylsulfonyl Compounds: Molecules containing the morpholinylsulfonyl group attached to different aromatic systems.
The uniqueness of this compound lies in its combination of these three distinct moieties, which confer specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C29H23N5O3S2 |
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Molecular Weight |
553.7 g/mol |
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-morpholin-4-ylsulfonylphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile |
InChI |
InChI=1S/C29H23N5O3S2/c30-19-22(29-31-26-8-4-5-9-27(26)38-29)18-23-20-34(24-6-2-1-3-7-24)32-28(23)21-10-12-25(13-11-21)39(35,36)33-14-16-37-17-15-33/h1-13,18,20H,14-17H2/b22-18+ |
InChI Key |
ZJNWYSMKVPSJFF-RELWKKBWSA-N |
Isomeric SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=NN(C=C3/C=C(\C#N)/C4=NC5=CC=CC=C5S4)C6=CC=CC=C6 |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=NN(C=C3C=C(C#N)C4=NC5=CC=CC=C5S4)C6=CC=CC=C6 |
Origin of Product |
United States |
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